

Fmoc-Lys(biotin-PEG4)-OH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-Lys (biotin-PEG4)-OH

Cat. No.: B607492

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Technical Guide: Fmoc-Lys(biotin-PEG4)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Lys(biotin-PEG4)-OH, a critical reagent for the synthesis of biotinylated peptides. The information presented herein is intended to support research and development activities in proteomics, drug discovery, and diagnostics.

Core Molecular Information

Fmoc-Lys(biotin-PEG4)-OH is a derivative of the amino acid lysine, engineered for seamless integration into solid-phase peptide synthesis (SPPS) workflows. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group, a biotin molecule attached to the ϵ -amino group via a polyethylene glycol (PEG) spacer, and a free carboxylic acid. This design allows for the precise incorporation of a biotin label at a specific site within a peptide sequence.

The key functionalities of its components are:

 Fmoc Group: A base-labile protecting group that prevents unwanted reactions at the α-amino group during peptide chain elongation. It is readily removed under mild basic conditions, typically with piperidine.[1][2]



- Biotin: A high-affinity ligand for streptavidin and avidin, enabling a wide range of applications such as affinity purification, immobilization, and detection of peptides.
- PEG4 Spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility of the resulting peptide in aqueous media. It also extends the biotin moiety away from the peptide backbone, which can improve its accessibility for binding to streptavidin or avidin.
- Lysine Backbone: Provides the core amino acid structure for incorporation into the growing peptide chain.
- Carboxylic Acid: The reactive group that participates in peptide bond formation with the free amino group of the preceding amino acid on the solid support.

Quantitative Data Summary

The following table summarizes the key quantitative and physical data for Fmoc-Lys(biotin-PEG4)-OH.

Property	Value	References
Chemical Formula	C42H59N5O11S	[1]
Molecular Weight	842.01 g/mol	[3][4]
CAS Number	1334172-64-3	[1]
Appearance	White to off-white solid or viscous liquid	[3]
Purity	Typically ≥95% or 98% (HPLC)	[1][3]
Storage Conditions	-20°C, desiccated	[1]
Solubility	Soluble in organic solvents such as DMF, DMSO, and methylene chloride. The PEG4 spacer enhances water solubility of the final peptide.	



Experimental Protocols

The primary application of Fmoc-Lys(biotin-PEG4)-OH is in solid-phase peptide synthesis. Below is a generalized protocol for its incorporation into a peptide sequence. Note that specific parameters may need to be optimized based on the peptide sequence, solid support, and synthesizer used.

General Protocol for Coupling in Fmoc-SPPS

- 1. Resin Preparation:
- Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids) with the N-terminal Fmoc group of the preceding amino acid removed (deprotected).
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF).
- 2. Activation of Fmoc-Lys(biotin-PEG4)-OH:
- Dissolve Fmoc-Lys(biotin-PEG4)-OH (typically 2-5 equivalents relative to the resin loading) in DMF.
- Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and an amine base like N,N-diisopropylethylamine (DIPEA).[5] The mixture is typically pre-activated for a few minutes.
- 3. Coupling Reaction:
- Add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the completion of the reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
- 4. Washing:
- After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- 5. Fmoc Deprotection:



- To continue peptide chain elongation, the Fmoc group from the newly added Lys(biotin-PEG4) residue must be removed.
- Treat the resin with a solution of 20% piperidine in DMF for approximately 15-20 minutes.[5]
- Wash the resin again with DMF to remove the cleaved Fmoc group and piperidine.

6. Chain Elongation:

 The peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence. Repeat the coupling and deprotection steps until the desired peptide is synthesized.

7. Cleavage and Final Deprotection:

- Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[2]
- The crude peptide is then precipitated with cold diethyl ether, collected, and dried.

8. Purification:

• The crude biotinylated peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

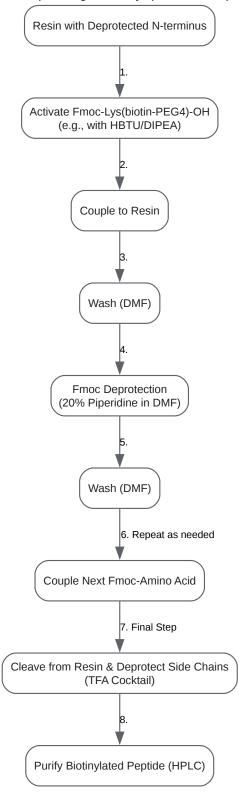
Visualizations Chemical Structure

Caption: Chemical structure of Fmoc-Lys(biotin-PEG4)-OH.

Experimental Workflow in SPPS



Workflow for Incorporating Fmoc-Lys(biotin-PEG4)-OH in SPPS

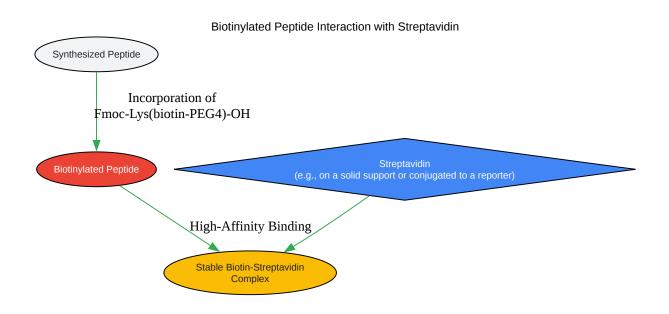


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Caption: General workflow for solid-phase peptide synthesis.



Signaling Pathway Analogy: Biotin-Streptavidin Interaction



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Caption: Interaction pathway of the biotinylated peptide.

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